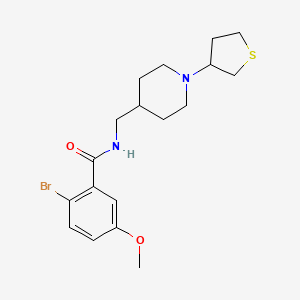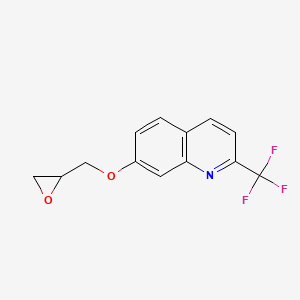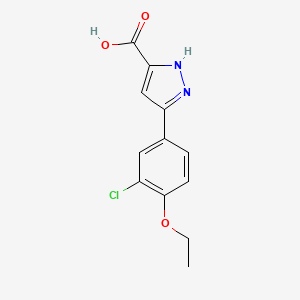
4-(furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-(furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and related compounds typically involves multi-step chemical reactions starting from furan-2-carboxylic acid hydrazide or similar precursors. These processes might include cyclization reactions, Mannich base formation, and thiol-thione tautomerism. For instance, Koparır, Çetin, and Cansiz (2005) described the synthesis of similar triazole-thiol compounds from furan-2-carboxylic acid hydrazide, highlighting the thiol-thione tautomeric equilibrium observed in these compounds (Koparır, Çetin, & Cansiz, 2005).
Molecular Structure Analysis
The molecular structure of compounds like this compound is typically confirmed using techniques such as NMR, IR spectroscopy, and single-crystal X-ray diffraction. These methods provide detailed information about the compound's atomic arrangement and the presence of tautomeric forms. For example, Sun et al. (2021) used X-ray diffraction and DFT calculations to analyze the molecular and crystal structure of a closely related compound, providing insights into its conformational stability and intermolecular interactions (Sun et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of this compound includes its ability to undergo various chemical transformations, such as thiol-thione tautomerism, which is a common feature among thiols and thiones. Siwek et al. (2008) and (2009) have explored the tautomeric forms and antimicrobial properties of related triazole-thiones, demonstrating the compound's potential in synthesizing biologically active molecules (Siwek, Wujec, Wawrzycka-Gorczyca, Dobosz, & Paneth, 2008), (Siwek, Wujec, Stefanska, & Paneth, 2009).
科学的研究の応用
Synthesis and Characterization
- 4-(furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and related compounds have been synthesized and characterized through various methods. For instance, these compounds have been analyzed using elemental analyses, IR, 1H-NMR, and mass spectral studies, ensuring a thorough understanding of their structure and properties. Some studies have focused on the synthesis of triazole derivatives and their thiol-thione tautomeric equilibrium, adding to the knowledge of their chemical behavior and stability (M. Koparır, A. Çetin, A. Cansiz, 2005; Hacer Bayrak, A. Demirbaş, S. Karaoglu, N. Demirbas, 2009).
Antimicrobial Activities
- Research has demonstrated that these compounds exhibit antimicrobial activities. Various studies have synthesized and evaluated the antimicrobial activities of triazole derivatives against a range of microorganisms, indicating their potential in developing antimicrobial agents. The structures and activities of these compounds have been well-characterized, offering insights into their mode of action and effectiveness against different microbial strains (Serap Başoğlu, Meltem Yolal, S. Demirci, N. Demirbas, H. Bektaş, S. Karaoglu, 2013; A. Siwek, M. Wujec, J. Stefanska, P. Paneth, 2009).
Pharmacological Screening
- Investigations into the physical and chemical properties of new derivatives of these compounds have been conducted, with a focus on conducting primary pharmacological screening. These studies aim to predict the pharmacological activity of new derivatives, utilizing methods like 1H NMR spectroscopy, elemental analysis, and computer programs like the PASS online computer program (A. Khilkovets, 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(furan-2-ylmethyl)-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-5-2-3-7-12(10)13-15-16-14(19)17(13)9-11-6-4-8-18-11/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKNLYLTGOGIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2494790.png)
![N-(4-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494791.png)
![3-oxo-N-(pyridin-2-ylmethyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2494792.png)


![N-(3-chloro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2494797.png)
![4-amino-8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2494800.png)

![1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2494804.png)
![1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2494806.png)
![1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol](/img/structure/B2494808.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2494809.png)

![Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate](/img/structure/B2494811.png)